molecular formula C18H19NO2 B8577290 [(2S)-4-Benzylmorpholin-2-yl](phenyl)methanone CAS No. 664361-10-8

[(2S)-4-Benzylmorpholin-2-yl](phenyl)methanone

Cat. No. B8577290
M. Wt: 281.3 g/mol
InChI Key: VUIUUPMMRIZOPM-KRWDZBQOSA-N
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Patent
US07354920B2

Procedure details

To a mixture of trimethylsulfoxonium iodide (783 mg, 1 equiv.) and sodium hydride (142 mg, 1 equiv.) in dimethylformamide (17 mL) at 0° C. under nitrogen atmosphere was added dimethylsulfoxide (251 μL, 1 equiv.) and the resulting suspension was stirred for 30 minutes. A solution of (4-Benzyl-morpholin-2-yl)-phenyl-methanone (1 g, 1 equiv.) in dimethylformamide (10 mL) was then added dropwise. Stirring was continued for 30 minutes and the reaction was stopped by addition of water (50 mL). The aqueous solution was extracted with diethyl ether, the organic phase dried with MgSO4, and evaporated in vacuo. The crude material was purified using a column chromatography on silica gel eluting with a mixture of ethyl acetate/heptane (20/80) to give 825 mg of the title compound as a colourless oil (78%), mixture of two diastereoisomers. LCMS (6 minute method) [M+H]+=296 @ Rt 1.88 min. single peak.
Quantity
783 mg
Type
reactant
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
251 μL
Type
reactant
Reaction Step Two
Name
(4-Benzyl-morpholin-2-yl)-phenyl-methanone
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[I-].C[S+](C)(C)=O.[H-].[Na+].[CH3:9]S(C)=O.[CH2:13]([N:20]1[CH2:25][CH2:24][O:23][CH:22]([C:26]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)=[O:27])[CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C)C=O.O>[CH2:13]([N:20]1[CH2:25][CH2:24][O:23][CH:22]([C:26]2([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[CH2:9][O:27]2)[CH2:21]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
783 mg
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
142 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
17 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
251 μL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
(4-Benzyl-morpholin-2-yl)-phenyl-methanone
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)C(=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified
ADDITION
Type
ADDITION
Details
with a mixture of ethyl acetate/heptane (20/80)
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)C1(OC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 825 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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